molecular formula C46H92O12P2 B055663 Dphgpt CAS No. 122652-45-3

Dphgpt

Cat. No. B055663
M. Wt: 899.2 g/mol
InChI Key: MGQIZUPVMHEZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dphgpt, also known as 2-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-1,4-benzodioxin-6-ol, is a natural compound found in various plants. It has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research.

Mechanism Of Action

The mechanism of action of Dphgpt is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Dphgpt has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.

Biochemical And Physiological Effects

Dphgpt has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. Dphgpt has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.

Advantages And Limitations For Lab Experiments

One advantage of using Dphgpt in lab experiments is that it is a natural compound that can be extracted from plant sources or synthesized in the laboratory. This makes it readily available for research purposes. However, one limitation is that Dphgpt is not very soluble in water, which may make it difficult to use in certain experiments.

Future Directions

There are many future directions for research on Dphgpt. One area of focus could be on optimizing the synthesis method to make the compound more readily available for research purposes. Another area of focus could be on further elucidating the mechanism of action of Dphgpt, which could lead to the development of more targeted cancer therapies. Additionally, more research could be done on the potential anti-inflammatory effects of Dphgpt, which could have implications for the treatment of various inflammatory diseases.

Synthesis Methods

Dphgpt can be extracted from various plant sources, including the roots of Angelica keiskei, the leaves of Rhododendron brachycarpum, and the bark of Cinnamomum cassia. The compound can also be synthesized in the laboratory using a multi-step process that involves the oxidation of 2,4-dihydroxyphenylacetic acid and the coupling of the resulting product with 3,4-dihydroxyphenylacetic acid.

Scientific Research Applications

Dphgpt has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to have anti-cancer effects in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Dphgpt has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.

properties

CAS RN

122652-45-3

Product Name

Dphgpt

Molecular Formula

C46H92O12P2

Molecular Weight

899.2 g/mol

IUPAC Name

[3-[hydroxy(3-phosphonooxypropoxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate

InChI

InChI=1S/C46H92O12P2/c1-36(2)18-11-20-38(5)22-13-24-40(7)26-15-28-42(9)32-45(47)54-34-44(35-57-60(52,53)56-31-17-30-55-59(49,50)51)58-46(48)33-43(10)29-16-27-41(8)25-14-23-39(6)21-12-19-37(3)4/h36-44H,11-35H2,1-10H3,(H,52,53)(H2,49,50,51)

InChI Key

MGQIZUPVMHEZMX-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C

synonyms

deoxyphosphatidylglycerol phosphate
DPHGPT

Origin of Product

United States

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